Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermochemistry and Polymorphism
Studies on M5M2NTC have revealed its ability to crystallize in multiple polymorphic forms, which exhibit distinct thermochemical properties and conformational polymorphism. The variations in crystal packing and molecular conformation lead to different physical properties, such as color changes due to the degree of π-conjugation between the thiophene group and the o-nitroaniline chromophore. These findings are crucial for understanding the solid-state properties of pharmaceutical compounds and could inform the development of drugs with optimal stability and solubility profiles (Yu et al., 2000); (Yu, 2002).
Solid-State NMR and Electronic Structure Analysis
Solid-state NMR (SSNMR) and electronic structure calculations provide insights into the molecular structure of M5M2NTC polymorphs. The sensitivity of carbon and nitrogen sites to molecular conformation changes has been quantitatively analyzed, enhancing our understanding of the compound's structural dynamics. This research is instrumental in pharmaceutical science, particularly for the qualitative determination of drug compound structures (Smith et al., 2006).
Chemical Reactivity and Synthesis Pathways
M5M2NTC serves as a precursor in synthesizing a wide range of heterocyclic compounds, indicating its versatility in organic synthesis. For instance, it reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the formation of thienopyrimidinones. This reactivity has implications for designing novel pharmaceutical agents with potential therapeutic applications (Hajjem et al., 2010).
Mechanism of Action
Target of Action
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .
Mode of Action
The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.
Biochemical Pathways
The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .
Pharmacokinetics
It is metabolized in the liver and excreted through the bile and urine .
Result of Action
The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .
Properties
IUPAC Name |
methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSANGLCFQGIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598895 | |
Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72242-31-0 | |
Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.